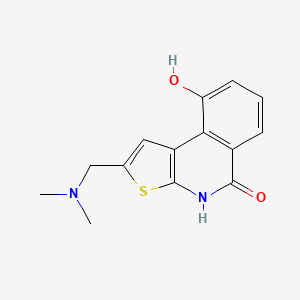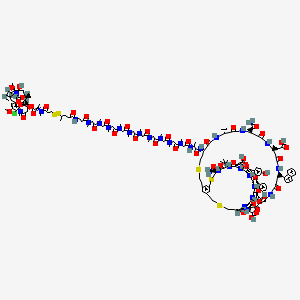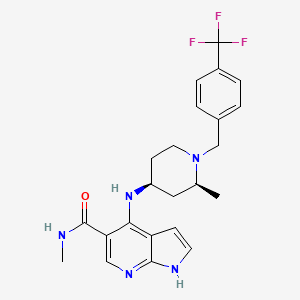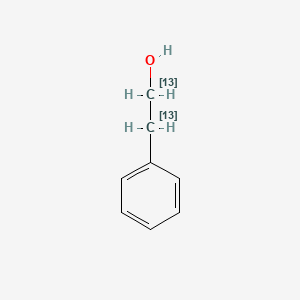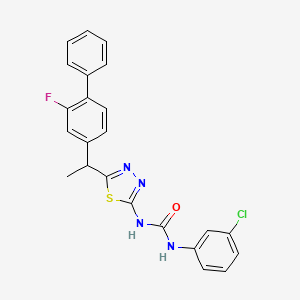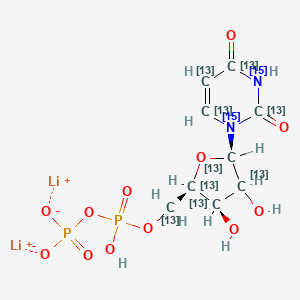
Uridine 5'-diphosphate-13C9,15N2 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-diphosphate-13C9,15N2 (dilithium) is a stable isotope-labeled compound of uridine 5’-diphosphate. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. Uridine 5’-diphosphate is a pyrimidine ribonucleoside diphosphate and acts as a P2Y6 receptor agonist with an EC50 of 0.013 μM for the human P2Y6 receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate-13C9,15N2 (dilithium) involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the uridine 5’-diphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and standard nucleotide synthesis techniques .
Industrial Production Methods
Industrial production of uridine 5’-diphosphate-13C9,15N2 (dilithium) typically involves large-scale synthesis using automated synthesizers and purification processes. The compound is produced under controlled conditions to ensure high purity and consistency. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-diphosphate-13C9,15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form uridine 5’-diphosphate derivatives.
Reduction: Reduction reactions can modify the uridine moiety or the diphosphate group.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups or the uridine base
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve aqueous or organic solvents, controlled temperatures, and specific pH ranges .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine 5’-diphosphate oxides, while substitution reactions can produce various uridine 5’-diphosphate analogs .
Wissenschaftliche Forschungsanwendungen
Uridine 5’-diphosphate-13C9,15N2 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and for quantitation during drug development processes.
Biology: Investigated for its role in cellular signaling pathways, particularly as a P2Y6 receptor agonist.
Medicine: Explored for its potential therapeutic applications in modulating immune responses and inflammation.
Industry: Utilized in the development of isotope-labeled standards for analytical chemistry and pharmacokinetic studies
Wirkmechanismus
Uridine 5’-diphosphate-13C9,15N2 (dilithium) exerts its effects primarily through activation of the P2Y6 receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding to the P2Y6 receptor, the compound triggers intracellular signaling cascades that can influence immune responses, inflammation, and other cellular functions. The specific molecular targets and pathways involved include the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently lead to the release of intracellular calcium and activation of protein kinase C (PKC) .
Vergleich Mit ähnlichen Verbindungen
Uridine 5’-diphosphate-13C9,15N2 (dilithium) can be compared with other similar compounds, such as:
Uridine 5’-diphosphate: The non-labeled version of the compound, which lacks the stable isotope labels.
Uridine 5’-diphosphate-d12 (dilithium): Labeled with deuterium instead of carbon-13 and nitrogen-15.
Uridine 5’-diphosphate-13C9 (dilithium): Labeled only with carbon-13.
Uridine 5’-diphosphate-15N2 (dilithium): Labeled only with nitrogen-15
The uniqueness of uridine 5’-diphosphate-13C9,15N2 (dilithium) lies in its dual labeling with both carbon-13 and nitrogen-15, which provides enhanced sensitivity and specificity in various analytical and research applications .
Eigenschaften
Molekularformel |
C9H12Li2N2O12P2 |
|---|---|
Molekulargewicht |
427.0 g/mol |
IUPAC-Name |
dilithium;[[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1;; |
InChI-Schlüssel |
JUXAWRZUJHDAOE-JNJBMHDRSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


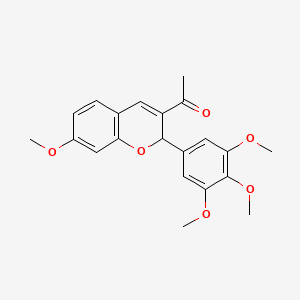
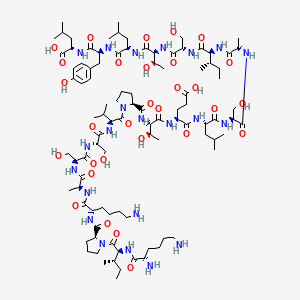
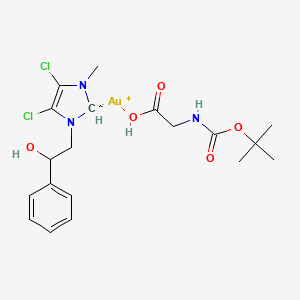

![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
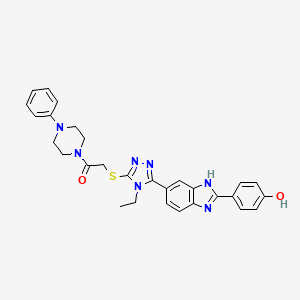
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
